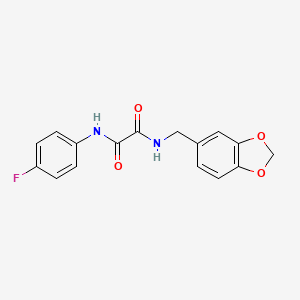

![molecular formula C22H19ClN4O2 B2573253 N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923201-76-7](/img/structure/B2573253.png)

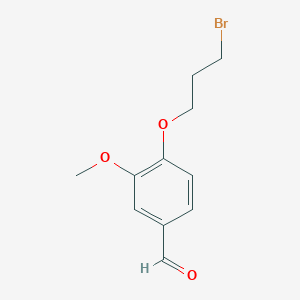

N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyridine ring. These types of compounds are often used in medicinal chemistry due to their ability to bind to various biological targets .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrazole ring can participate in various organic reactions .Scientific Research Applications

Antitubercular Activity

Research on derivatives structurally related to N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide has shown promising antitubercular activity. For instance, 2-Isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide exhibited significant in vitro efficacy against M. tuberculosis, with a minimum inhibitory concentration (MIC) comparable to isoniazid (INH), a primary antitubercular medication. The modification of the isoniazid structure to include N-substituted pyridine derivatives demonstrated significant activity against both INH-sensitive and INH-resistant non-tuberculous mycobacteria (M. Asif, 2014).

Heterocyclic Chemistry

The compound's core structure is related to pyrazolo[4,3-c]pyridine, which is a scaffold for the synthesis of various heterocyclic compounds. Such structures are valuable as building blocks in heterocyclic chemistry, offering routes to synthesize compounds like pyrazolo-imidazoles, thiazoles, and others. These compounds have found applications in drug development due to their diverse biological activities (M. A. Gomaa & H. Ali, 2020).

Organic Synthesis and Catalysis

N-oxide derivatives, including structures akin to the compound , have showcased their utility as versatile synthetic intermediates in organic synthesis and catalysis. Their applications span from metal complexes formation, catalysts design, asymmetric synthesis, and more. This versatility highlights the potential of such compounds in advancing organic chemistry and drug development (Dongli Li et al., 2019).

Pharmacological Profile Improvement

Derivatives of pyrrolidin-2-one, which share structural features with the compound in focus, have been studied for their potential to facilitate memory processes and attenuate cognitive function impairment. These studies provide insight into the relationship between the stereochemistry of such compounds and their pharmacological properties, offering a pathway for the development of more effective CNS agents (G. Veinberg et al., 2015).

Kinase Inhibition

The pyrazolo[4,3-c]pyridine scaffold is also significant in the design of kinase inhibitors, particularly because of its ability to bind to kinases in multiple modes. This versatility has led to the development of inhibitors targeting a broad range of kinases, underscoring the therapeutic potential of compounds based on this structure in cancer treatment and other diseases where kinase activity is dysregulated (Steve Wenglowsky, 2013).

Mechanism of Action

properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O2/c1-3-26-12-17(21(28)24-15-10-9-14(2)19(23)11-15)20-18(13-26)22(29)27(25-20)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRNVCYRJLZGOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2573170.png)

![2-Chloro-N-[4-(ethoxymethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2573174.png)

![3-Bromo-5,7-dimethyl-2-((4-(2-nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2573181.png)

![3-({[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-4-methoxybenzamide](/img/structure/B2573183.png)

![N-(2-furylmethyl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B2573186.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2573188.png)

![4-[2-[(E)-2-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B2573190.png)

![Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2573191.png)